molecular formula C21H26N2O4 B3492479 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide

4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B3492479
M. Wt: 370.4 g/mol
InChI Key: RORXETRTLDZGFJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, along with a dimethoxyphenyl group and an amino-oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-tert-butylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Dimethoxyphenyl Group:

    Formation of the Amino-Oxoethyl Linkage: The final step involves the formation of the amino-oxoethyl linkage, which can be achieved through a condensation reaction between the benzamide core and an appropriate amino-oxoethyl precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the aromatic ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its structural versatility allows for the design of polymers, coatings, and other materials with tailored characteristics.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}aniline
  • 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}phenol

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)15-8-6-14(7-9-15)20(25)22-13-19(24)23-17-12-16(26-4)10-11-18(17)27-5/h6-12H,13H2,1-5H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORXETRTLDZGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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